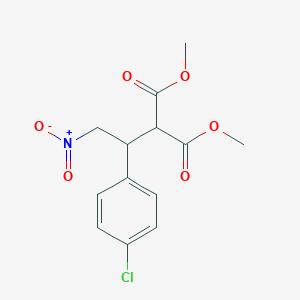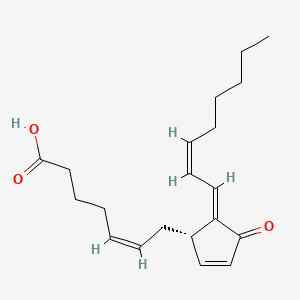
3-(2,4-DICHLORO-PHENYL)-2-METHYL-ACRYLIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-DICHLORO-PHENYL)-2-METHYL-ACRYLIC ACID is an organic compound with the molecular formula C10H8Cl2O2 and a molecular weight of 231.07 g/mol. This compound is characterized by the presence of a methacrylic acid moiety substituted with a 2,4-dichlorophenyl group. It is used in various chemical and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-DICHLORO-PHENYL)-2-METHYL-ACRYLIC ACID typically involves the reaction of 2,4-dichlorobenzaldehyde with methacrylic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
3-(2,4-DICHLORO-PHENYL)-2-METHYL-ACRYLIC ACID undergoes several types of chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Substitution: Halogen atoms can be substituted with other functional groups.
Polymerization: Can undergo polymerization to form polymers with various applications.
Common Reagents and Conditions
Esterification: Typically involves acid-catalyzed condensation with alcohols.
Substitution: Requires nucleophilic reagents under appropriate conditions.
Polymerization: Initiated by free radicals or other polymerization initiators.
Major Products Formed
Esters: Formed from esterification reactions.
Substituted Derivatives: Formed from substitution reactions.
Polymers: Formed from polymerization reactions.
Aplicaciones Científicas De Investigación
3-(2,4-DICHLORO-PHENYL)-2-METHYL-ACRYLIC ACID has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2,4-DICHLORO-PHENYL)-2-METHYL-ACRYLIC ACID involves its interaction with specific molecular targets and pathways. The compound can undergo polymerization to form functional polymers, which can interact with various biological and chemical systems. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Methacrylic Acid: Shares the methacrylic acid moiety but lacks the 2,4-dichlorophenyl group.
Acrylic Acid: Similar structure but with different substituents.
2,4-Dichlorophenylacetic Acid: Similar aromatic substitution pattern but different functional group.
Uniqueness
3-(2,4-DICHLORO-PHENYL)-2-METHYL-ACRYLIC ACID is unique due to the presence of both the methacrylic acid moiety and the 2,4-dichlorophenyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in polymer chemistry and material science .
Propiedades
Fórmula molecular |
C10H8Cl2O2 |
|---|---|
Peso molecular |
231.07 g/mol |
Nombre IUPAC |
(E)-3-(2,4-dichlorophenyl)-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C10H8Cl2O2/c1-6(10(13)14)4-7-2-3-8(11)5-9(7)12/h2-5H,1H3,(H,13,14)/b6-4+ |
Clave InChI |
RRFQDBWWFNMLQO-GQCTYLIASA-N |
SMILES |
CC(=CC1=C(C=C(C=C1)Cl)Cl)C(=O)O |
SMILES isomérico |
C/C(=C\C1=C(C=C(C=C1)Cl)Cl)/C(=O)O |
SMILES canónico |
CC(=CC1=C(C=C(C=C1)Cl)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















